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Compound of Interest

Compound Name: ASN04885796

Cat. No.: B15611170 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
ASN04885796 is a potent and selective agonist for the G protein-coupled receptor 17

(GPR17).[1][2][3][4] With an EC50 of 2.27 nM for GPR17-induced GTPγS binding, this small

molecule provides a powerful tool for investigating the role of GPR17 in various physiological

and pathological processes.[5] GPR17 is recognized as a key regulator in oligodendrocyte

differentiation and has been implicated in neuroprotection, making ASN04885796 a compound

of significant interest for research in neurodegenerative diseases, particularly demyelinating

disorders such as multiple sclerosis, as well as ischemic stroke and Alzheimer's disease.[4]

These application notes provide detailed protocols for utilizing ASN04885796 in relevant in

vitro disease models.

Table 1: ASN04885796 Properties
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Property Value Reference

IUPAC Name

2-[[2-(benzotriazol-1-yl)acetyl]-

(4-methoxyphenyl)amino]-2-(4-

fluorophenyl)-N-(oxolan-2-

ylmethyl)acetamide

Synonyms
ASN 04885796, ASN-

04885796

CAS Number 1032892-26-4 [3][4]

Molecular Formula C28H28FN5O4

Molecular Weight 517.55 g/mol

Target
G protein-coupled receptor 17

(GPR17)
[1][2][4][6]

Activity Agonist [3][4][6]

EC50 (GTPγS binding) 2.27 nM [5]

Solubility Soluble in DMSO

GPR17 Signaling Pathway
ASN04885796 activates GPR17, which is known to couple to multiple G protein subtypes,

including Gαi/o, Gαq, and Gαs. The downstream signaling cascades can influence intracellular

cyclic AMP (cAMP) levels and calcium mobilization, ultimately affecting cellular processes such

as differentiation and survival.
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GPR17 Signaling Pathways Activated by ASN04885796.

Application 1: In Vitro Model of Demyelination -
Oligodendrocyte Progenitor Cell (OPC)
Differentiation Assay
GPR17 is a key regulator of oligodendrocyte maturation.[6] ASN04885796, as a GPR17

agonist, can be used to study the impact of GPR17 activation on the differentiation of OPCs

into mature, myelinating oligodendrocytes. This is a critical model for understanding

demyelinating diseases like multiple sclerosis.

Experimental Workflow: OPC Differentiation Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15611170?utm_src=pdf-body-img
https://www.benchchem.com/product/b15611170?utm_src=pdf-body
https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=88
https://www.benchchem.com/product/b15611170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Treatment

Analysis

Isolate Oligodendrocyte
Progenitor Cells (OPCs)

or use iPSC-derived OPCs

Culture OPCs in
proliferation medium

Induce differentiation by
switching to differentiation medium

Treat cells with varying
concentrations of ASN04885796 Include vehicle control (DMSO)

Incubate for 3-7 days

Immunostaining for
Oligodendrocyte markers

(e.g., O4, MBP)

Quantify marker expression
and morphological changes

Click to download full resolution via product page

Workflow for OPC Differentiation Assay with ASN04885796.
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Detailed Protocol: OPC Differentiation Assay
This protocol is adapted from established methods for generating and differentiating

oligodendrocytes from pluripotent stem cells.[7][8][9][10][11]

Materials:

Human iPSC-derived Oligodendrocyte Progenitor Cells (OPCs)

OPC proliferation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, PDGF-AA,

FGF2)

Oligodendrocyte differentiation medium (e.g., DMEM/F12, N2 supplement, B27 supplement,

T3)

ASN04885796 (stock solution in DMSO)

Vehicle control (DMSO)

Poly-L-ornithine and laminin-coated cell culture plates

Primary antibodies: anti-O4, anti-Myelin Basic Protein (MBP)

Fluorescently labeled secondary antibodies

DAPI for nuclear staining

Phosphate Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)

Procedure:

Cell Seeding: Plate iPSC-derived OPCs onto poly-L-ornithine and laminin-coated plates at a

suitable density in OPC proliferation medium.
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Induction of Differentiation: Once cells reach desired confluency, aspirate the proliferation

medium and replace it with oligodendrocyte differentiation medium.

Treatment: Add ASN04885796 to the differentiation medium at various final concentrations

(e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle-only control group.

Incubation: Culture the cells for 3 to 7 days to allow for differentiation.

Immunocytochemistry:

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize and block the cells with blocking buffer for 1 hour.

Incubate with primary antibodies (anti-O4 for early differentiation, anti-MBP for mature

oligodendrocytes) overnight at 4°C.

Wash three times with PBS.

Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour

at room temperature.

Wash three times with PBS.

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the

percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-

stained nuclei.

Expected Results and Interpretation
Activation of GPR17 by agonists has been shown to inhibit the maturation of oligodendrocytes.

[1] Therefore, treatment with ASN04885796 is expected to result in a dose-dependent

decrease in the expression of mature oligodendrocyte markers like MBP, and potentially an

accumulation of cells at an earlier (O4-positive) stage.

Application 2: In Vitro Neuroprotection Assay
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The neuroprotective properties of ASN04885796 can be assessed in vitro using neuronal cell

lines subjected to stressors that mimic neurodegenerative conditions.[12][13][14]

Detailed Protocol: SH-SY5Y Neuroprotection Assay
Against Oxidative Stress
Materials:

SH-SY5Y neuroblastoma cell line

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

ASN04885796 (stock solution in DMSO)

Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

Cell viability reagent (e.g., MTT or PrestoBlue)

96-well cell culture plates

Procedure:

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and

allow them to adhere overnight.

Pre-treatment: Pre-treat the cells with various concentrations of ASN04885796 for 1-2 hours.

Induction of Cell Death: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for

the untreated control wells) and incubate for 24 hours.

Cell Viability Assessment:

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the absorbance or fluorescence using a plate reader.
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Data Analysis: Normalize the viability of treated cells to the untreated control group.

Expected Results and Interpretation
If ASN04885796 exhibits neuroprotective effects, a dose-dependent increase in cell viability will

be observed in the cells pre-treated with the compound compared to those treated with the

neurotoxin alone.

Table 2: Summary of In Vitro Applications and
Models

Application
Disease
Relevance

In Vitro Model Key Readouts
Expected
Outcome with
ASN04885796

Modulation of

Myelination

Multiple

Sclerosis,

Demyelinating

Diseases

iPSC-derived

Oligodendrocyte

Progenitor Cell

(OPC)

Differentiation

Expression of O4

and MBP

markers

Dose-dependent

inhibition of MBP

expression

Neuroprotection

Parkinson's

Disease,

Alzheimer's

Disease,

Ischemic Stroke

SH-SY5Y cells

with induced

oxidative stress

Cell Viability

(MTT assay)

Increased cell

viability

Conclusion
ASN04885796 is a valuable pharmacological tool for investigating the role of GPR17 in the

central nervous system. The protocols outlined above provide a framework for studying its

effects on oligodendrocyte differentiation and neuroprotection in vitro. While in vivo studies with

ASN04885796 are not yet widely published, it is considered a superior candidate for such

preclinical testing.[1][2] These in vitro models are essential first steps in elucidating the

therapeutic potential of GPR17 agonism in neurodegenerative and demyelinating diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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